In Vivo Antitumor Efficacy: 5-HMP Derived from Target Compound vs. Parent 3-Hydroxypyridine-2-carboxaldehyde Thiosemicarbazone in L1210 Leukemia
The thiosemicarbazone of 5-hydroxy-4-methylpyridine-2-carboxaldehyde (5-HMP), which is synthesized directly from the target compound via oxidation, demonstrated superior antitumor activity compared to its parent compound 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) in mice bearing L1210 leukemia. [1] This establishes a clear efficacy advantage for the target compound-derived product over the closest non-methylated analog.
| Evidence Dimension | Antitumor activity (% ILS or T/C) in L1210 leukemia mouse model |
|---|---|
| Target Compound Data | 5-HMP (derived from target compound): significantly prolonged survival vs. untreated controls; exact % ILS reported in original paper |
| Comparator Or Baseline | 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP): lower % ILS |
| Quantified Difference | 5-HMP showed better antitumor activity than 3-HP (p < 0.05, as reported in Wang et al. 1992) |
| Conditions | In vivo murine L1210 leukemia model; compound administered intraperitoneally; survival time measured |
Why This Matters
Procurement of the target compound enables synthesis of a thiosemicarbazone with validated in vivo antitumor superiority over the parent scaffold, directly supporting lead optimization programs.
- [1] Wang Y, Liu MC, Lin TS, Sartorelli AC. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. J Med Chem. 1992;35(20):3667-3671. View Source
